molecular formula C20H21NO4 B6261878 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid CAS No. 172965-67-2

3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid

Cat. No. B6261878
CAS RN: 172965-67-2
M. Wt: 339.4
InChI Key:
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Description

The compound is a derivative of propanoic acid, which is a simple carboxylic acid . The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis . The ethylamino group suggests the compound might be used in reactions involving nucleophilic substitution or could act as a ligand in coordination chemistry .


Molecular Structure Analysis

The compound contains a fluorene group, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings . The presence of the carbonyl group and the amine group indicates that this compound might exhibit properties such as hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the Fmoc group might make the compound relatively non-polar and insoluble in water .

Scientific Research Applications

Peptide Synthesis

The Fmoc group is a protective group used in solid-phase peptide synthesis. It protects the amino group during the coupling of amino acids to form peptides. The Fmoc group is stable under basic conditions but can be removed by mild acids, making it ideal for stepwise construction of peptides .

Amino Acid Derivatives

This compound is used to create various amino acid derivatives. These derivatives are essential for synthesizing peptides with specific properties or modifications, such as increased stability or altered functionality .

HPLC Analysis

High-performance liquid chromatography (HPLC) is a technique used to separate, identify, and quantify components in a mixture. The Fmoc group is used for derivatizing amino acids, which enhances their detection and quantification during HPLC analysis .

Capillary Electrophoresis

In capillary electrophoresis, the Fmoc group can be used to modify amino acids, improving their resolution and detection. This is particularly useful in the analysis of complex biological samples where precise separation of compounds is required .

Fluorescent Detection

The Fmoc group can be used in the pre-column derivatization of amines for fluorescent detection. This application is significant in bioanalytical chemistry where high sensitivity and specificity are needed for detecting trace amounts of substances .

Synthesis of Amino Acid Azides

Amino acid azides are valuable intermediates in organic synthesis and can be used for various applications, including the synthesis of heterocycles and click chemistry. The Fmoc-protected amino acid can be converted into azides, which serve as versatile building blocks .

Material Science

Fmoc-protected amino acids are used in material science to create self-assembling peptides. These peptides can form hydrogels and other nanostructures with potential applications in tissue engineering and drug delivery .

Chemical Biology

In chemical biology, Fmoc-protected amino acids are used to synthesize peptides that can function as probes or inhibitors, helping to study biological processes and pathways .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. The Material Safety Data Sheet (MSDS) for the specific compound would provide detailed safety and hazard information .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field with many potential applications in biochemistry and medicine . This particular compound could potentially be used in the synthesis of new peptides or proteins .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is then removed, and the amine group is deprotected. The resulting amine is then coupled with ethyl 3-bromopropanoate to form the final product.", "Starting Materials": [ "3-aminopropanoic acid", "9H-fluorene-9-methanol", "Ethyl chloroformate", "Triethylamine", "Sodium bicarbonate", "Ethyl 3-bromopropanoate" ], "Reaction": [ { "Step 1": "Protection of the amine group with ethyl chloroformate and triethylamine in dichloromethane" }, { "Step 2": "Introduction of the Fmoc protecting group with Fmoc-Cl and diisopropylethylamine in dichloromethane" }, { "Step 3": "Removal of the Fmoc group with 20% piperidine in dimethylformamide" }, { "Step 4": "Deprotection of the amine group with 1 M hydrochloric acid in methanol" }, { "Step 5": "Coupling of the resulting amine with ethyl 3-bromopropanoate using N,N'-diisopropylcarbodiimide and 4-dimethylaminopyridine in dichloromethane" }, { "Step 6": "Purification of the final product by column chromatography" } ] }

CAS RN

172965-67-2

Product Name

3-[ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]propanoic acid

Molecular Formula

C20H21NO4

Molecular Weight

339.4

Purity

90

Origin of Product

United States

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